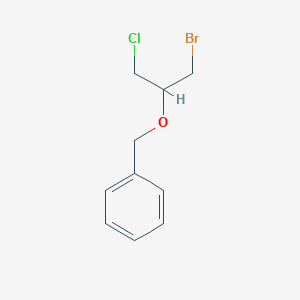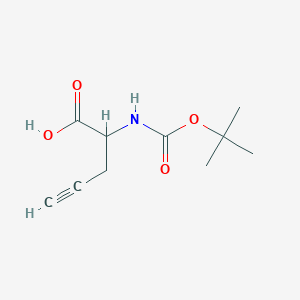
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is a compound that falls within the category of protected amino acids, which are commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mildly acidic conditions. While the provided papers do not directly discuss 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid, they do provide insights into similar compounds and the general chemistry of Boc-protected amino acids.
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the protection of the amino group with a Boc group and subsequent modifications to the side chain or the carboxylic acid group. In the first paper, a Boc-protected analog of aspartic acid with a boronic acid moiety is synthesized through alkylation, followed by selective cleavage of the Boc group and coupling with another amino acid . The second paper discusses the activation of carboxylic acids using tert-butyl carbonates, leading to the formation of active esters that can react with amines to form amides or peptides . These methods could be adapted for the synthesis of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid by protecting the amino group and introducing the appropriate side chain modifications.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. The third paper describes a Boc-protected cyclohexyl amino acid, where the molecular structure is stabilized by intramolecular hydrogen bonding . This stabilization is a common feature in Boc-protected amino acids and can influence the overall conformation and reactivity of the molecule.
Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of chemical reactions, particularly in the context of peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other protecting groups. This allows for the sequential addition of amino acids to build peptides in a controlled manner. The first paper illustrates the use of a Boc-protected amino acid in peptide coupling reactions , while the second paper shows the formation of amides from active esters derived from carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. This group increases the steric bulk and hydrophobicity of the amino acid, which can affect solubility and reactivity. The Boc group also provides protection from unwanted side reactions during peptide synthesis, such as racemization. The stability of the Boc group under various conditions allows for its use in solid-phase peptide synthesis and other synthetic applications where selective deprotection is required.
Scientific Research Applications
Synthesis and Biological Activity
A study by Parpart et al. (2015) reports a synthesis method for optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, a type of alkynylated amino acid, which displayed selective inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications (Parpart et al., 2015).
Efficient Synthesis Methods
Efficient synthesis methods for compounds related to 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid are described in studies by Koseki et al. (2011) and Adamczyk et al. (2001). These methods are fundamental for the production of enantiomerically pure compounds for various applications, including medicinal chemistry (Koseki et al., 2011); (Adamczyk et al., 2001).
Catalysis and Protection
Heydari et al. (2007) discuss the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process that involves a protection step crucial in peptide synthesis and the production of pharmaceutical intermediates (Heydari et al., 2007).
Applications in Polymer Science
Hegewald et al. (2009) developed monoamino-terminated and monocarboxylic acid-terminated polystyrenes with active halogenated end groups, using tert-butoxycarbonyl-protected amino and carboxylic acid functions, indicating applications in the field of polymer science (Hegewald et al., 2009).
Contribution to Peptide Synthesis
The synthesis and properties of amino acid-based polyacetylenes, as discussed by Gao et al. (2003), highlight the role of tert-butoxycarbonyl derivatives in the development of novel polymers and materials (Gao et al., 2003).
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393205 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
CAS RN |
61172-66-5 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



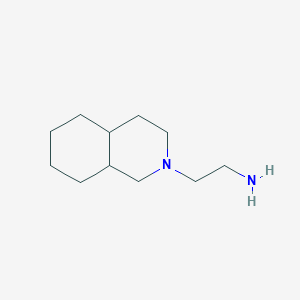
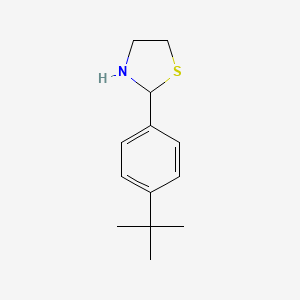
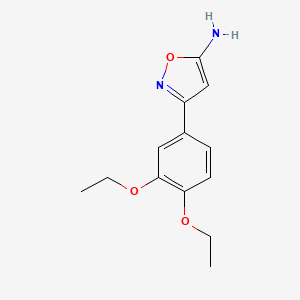
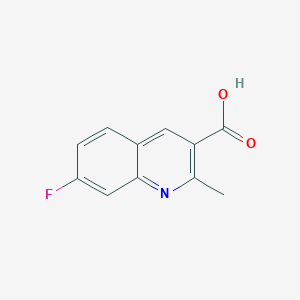
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
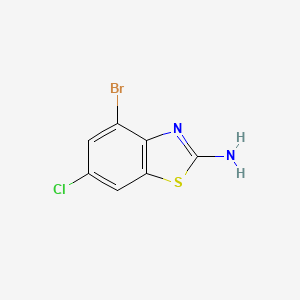
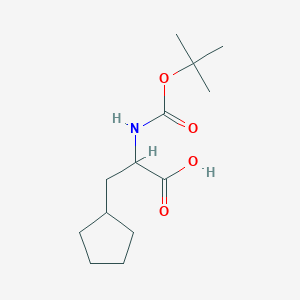
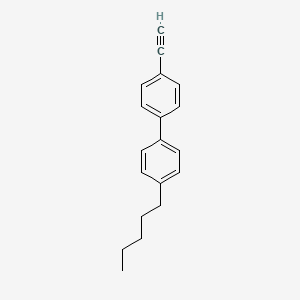
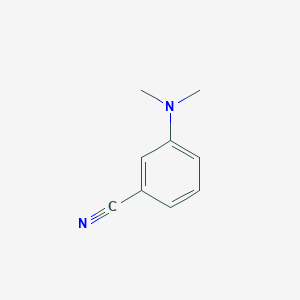
![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
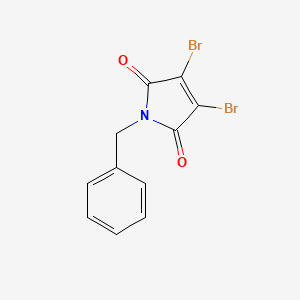
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
